(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Mandyphos SL-M004-1 can be synthesized through a chemical synthesis method. The process involves the reaction of ferrocene with bis(4-methoxy-3,5-dimethylphenyl)phosphine and ®-α-(dimethylamino)benzyl. The specific preparation process is somewhat complex and requires detailed chemical synthesis techniques . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Mandyphos SL-M004-1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using common reducing agents.
Substitution: Mandyphos SL-M004-1 can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common reagents and conditions used in these reactions include hydrogenation catalysts, oxidizing agents like oxygen or peroxides, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mandyphos SL-M004-1 has a wide range of scientific research applications:
Biology: The compound’s chiral properties make it useful in the synthesis of biologically active molecules.
Medicine: Mandyphos SL-M004-1 is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism by which Mandyphos SL-M004-1 exerts its effects involves its role as a chiral ligand. It forms complexes with transition metals, such as rhodium, which then participate in catalytic reactions. The chiral environment provided by Mandyphos SL-M004-1 ensures high enantioselectivity in these reactions, leading to the formation of chiral products with high optical purity .
Comparison with Similar Compounds
Mandyphos SL-M004-1 is unique due to its specific chiral structure and high enantioselectivity. Similar compounds include other members of the Mandyphos family, such as:
- (SP)-1-[(S)-α-(dimethylamino)-2-(diphenylphosphino)benzyl]-2-diphenylphosphinoferrocene
- ®-1-[(SP)-2-(diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine .
These compounds share similar chiral properties and are used in asymmetric catalysis, but Mandyphos SL-M004-1 stands out due to its specific application in the synthesis of argatroban and other pharmaceutical intermediates.
Properties
Molecular Formula |
C64H74FeN2O4P2 |
---|---|
Molecular Weight |
1053.1 g/mol |
InChI |
InChI=1S/2C32H37NO2P.Fe/c2*1-21-17-26(18-22(2)31(21)34-7)36(27-19-23(3)32(35-8)24(4)20-27)29-16-12-15-28(29)30(33(5)6)25-13-10-9-11-14-25;/h2*9-20,30H,1-8H3;/t2*30-;/m11./s1 |
InChI Key |
HEJIDMKBSDYNOY-LJXMUBMNSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2[C@@H](C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2[C@@H](C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.[Fe] |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.